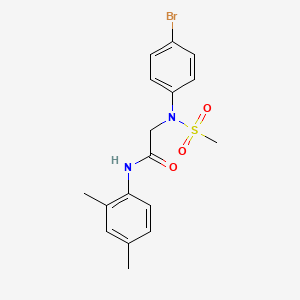
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine, commonly known as 2C-H, is a synthetic phenethylamine that belongs to the 2C family of psychedelics. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-H is known for its potent psychoactive effects and is often used as a research chemical in scientific studies.
作用機序
The exact mechanism of action of 2C-H is not fully understood, but it is known to act as a partial agonist at the 5-HT2A receptor. This results in the activation of downstream signaling pathways that are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. The psychoactive effects of 2C-H are thought to be mediated by its effects on these pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-H are complex and vary depending on the dose, route of administration, and individual factors. At low doses, 2C-H is reported to produce mild psychedelic effects, such as altered perception, enhanced mood, and increased sociability. At higher doses, it can cause more intense effects, such as visual hallucinations, ego dissolution, and altered sense of time.
実験室実験の利点と制限
The use of 2C-H in laboratory experiments has several advantages, including its high potency, selectivity for the 5-HT2A receptor, and relatively low toxicity. However, there are also limitations to its use, such as the lack of standardized dosing protocols, potential for adverse effects, and legal restrictions on its use.
将来の方向性
There are several potential future directions for research on 2C-H. One area of interest is the development of novel therapeutic agents based on the structure of 2C-H. Another area of interest is the investigation of the long-term effects of 2C-H use on brain function and behavior. Additionally, further research is needed to elucidate the mechanisms underlying the psychoactive effects of 2C-H and to develop safe and effective dosing protocols for its use in research settings.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine, or 2C-H, is a synthetic phenethylamine that has been used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Its mechanism of action involves partial agonism at the serotonin 5-HT2A receptor, resulting in downstream effects on neurotransmitter release, neuronal excitability, and synaptic plasticity. While there are advantages and limitations to its use in laboratory experiments, further research is needed to fully understand its effects and potential applications.
合成法
The synthesis of 2C-H involves the reaction of 2,4-dichlorophenylacetonitrile with 2,5-dimethoxybenzylmagnesium bromide, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained as a white crystalline powder with a melting point of 217-219°C.
科学的研究の応用
2C-H has been used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that 2C-H has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has been suggested that 2C-H may have potential as a treatment for depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-21-15-5-6-17(22-2)13(9-15)11-20-8-7-12-3-4-14(18)10-16(12)19/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOPORLIDRGTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)

![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)
![N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)
![6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B5090337.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5090342.png)

![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)